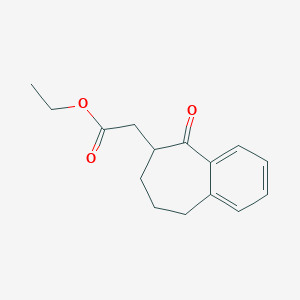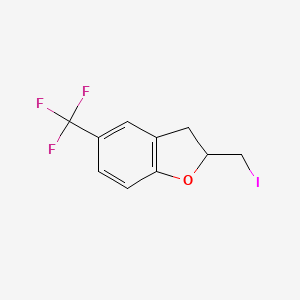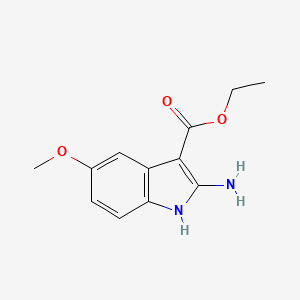
Ethyl 2-amino-5-methoxy-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-5-methoxy-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of Ethyl 2-amino-5-methoxy-1H-indole-3-carboxylate typically involves several steps:
Starting Material: The synthesis begins with 6-chloroindole-2-carboxylic acid ethyl ester.
Nucleophilic Substitution: Under basic conditions, the chlorine atom is replaced with an amino group to form 6-aminoindole-2-carboxylic acid ethyl ester.
Analyse Chemischer Reaktionen
Ethyl 2-amino-5-methoxy-1H-indole-3-carboxylate undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed include quinones, amines, and substituted indoles .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-5-methoxy-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the development of dyes and pigments.
Wirkmechanismus
The mechanism of action of Ethyl 2-amino-5-methoxy-1H-indole-3-carboxylate involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For example, it can inhibit enzymes or modulate receptor activity, leading to its diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-amino-5-methoxy-1H-indole-3-carboxylate can be compared with other indole derivatives such as:
5-methoxy-1H-indole-3-carboxylic acid: Lacks the amino group, resulting in different biological activities.
2-amino-1H-indole-3-carboxylic acid ethyl ester: Lacks the methoxy group, affecting its chemical reactivity and biological properties.
The presence of both the amino and methoxy groups in this compound makes it unique, providing a balance of electronic effects that influence its reactivity and biological activity .
Eigenschaften
Molekularformel |
C12H14N2O3 |
|---|---|
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
ethyl 2-amino-5-methoxy-1H-indole-3-carboxylate |
InChI |
InChI=1S/C12H14N2O3/c1-3-17-12(15)10-8-6-7(16-2)4-5-9(8)14-11(10)13/h4-6,14H,3,13H2,1-2H3 |
InChI-Schlüssel |
NZRPHXRYQTWIIR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(NC2=C1C=C(C=C2)OC)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate](/img/structure/B8327235.png)

![1-tert-butyl 2-methyl (2R,4S)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1,2-dicarboxylate](/img/structure/B8327255.png)
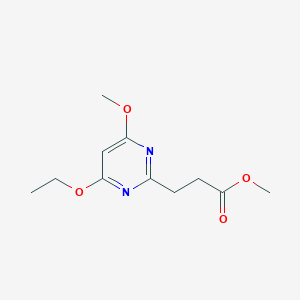

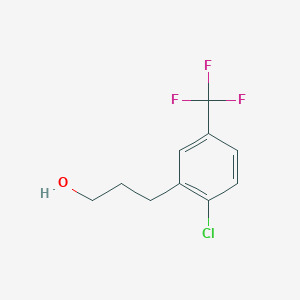
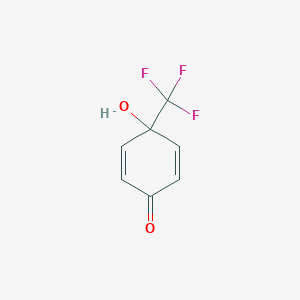
![[2-(1-ethyl-1H-indol-3-yl)-1-methyl-ethyl]carbamic acid ethyl ester](/img/structure/B8327271.png)
![3-Bromo-5-[(6-chloro-2-fluoro-3-methylphenyl)oxy]benzonitrile](/img/structure/B8327279.png)

